REACTION_CXSMILES
|
[Br:1][C:2]1[C:7](=[O:8])[N:6]2[CH:9]=[C:10]([F:13])[CH:11]=[CH:12][C:5]2=[N:4][C:3]=1[CH:14]([NH:16]C(=O)OCC1C=CC=CC=1)[CH3:15].B(Br)(Br)Br.O.C(=O)(O)[O-].[Na+]>ClCCl>[NH2:16][CH:14]([C:3]1[N:4]=[C:5]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][N:6]2[C:7](=[O:8])[C:2]=1[Br:1])[CH3:15] |f:3.4|
|
Name
|
E2
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(N=C2N(C1=O)C=C(C=C2)F)C(C)NC(OCC2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with 30% isopropanol in chloroform 4 times
|
Type
|
WASH
|
Details
|
The dichloromethane layer was washed with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with 30% isopropanol in chloroform 1 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined 30% isopropanol in chloroform extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(C)C=1N=C2N(C(C1Br)=O)C=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 222 mg | |
YIELD: CALCULATEDPERCENTYIELD | 104.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |